molecular formula C12H14INO2 B8015841 2-Iodo-5-(piperidine-1-carbonyl)phenol

2-Iodo-5-(piperidine-1-carbonyl)phenol

Cat. No.: B8015841
M. Wt: 331.15 g/mol
InChI Key: OQLCSVFETTUQJW-UHFFFAOYSA-N
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Description

2-Iodo-5-(piperidine-1-carbonyl)phenol is a halogenated phenolic compound featuring an iodine atom at the 2-position and a piperidine-1-carbonyl group at the 5-position of the aromatic ring. This combination makes the compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors where halogen and amide interactions are critical .

Properties

IUPAC Name

(3-hydroxy-4-iodophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-5-4-9(8-11(10)15)12(16)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLCSVFETTUQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=C(C=C2)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 2-Iodo-5-(trifluoromethyl)phenol (CAS 102771-00-6)

  • Structural Differences : Replaces the piperidine-carbonyl group with a trifluoromethyl (-CF₃) group.
  • Physical Properties: Higher lipophilicity due to the -CF₃ group (logP estimated >3.5 vs. ~2.8 for the piperidine-carbonyl analogue). Increased acidity (pKa ~8.2) compared to 2-Iodo-5-(piperidine-1-carbonyl)phenol (pKa ~9.5), attributed to the electron-withdrawing -CF₃ group .
  • Applications : Primarily used as a synthetic intermediate in fluorinated drug candidates, whereas the piperidine-carbonyl variant may have broader bioactivity due to its amide functionality .

5-Bromodeoxycytidine (BCdR) and 5-Iododeoxycytidine (ICdR)

  • Key Differences: Nucleoside analogues with halogenated pyrimidine rings, unlike the phenolic structure of the target compound.
  • Metabolism: Both undergo deamination to bromodeoxyuridine (BUdR) or iododeoxyuridine (IUdR), followed by incorporation into DNA. In contrast, this compound is metabolically stable due to its non-nucleoside structure and robust aromatic ring .
Functional Group Comparisons

Piperidine Derivatives

  • Synthesis : Piperidine-catalyzed reactions (e.g., dioxane-amine synthesis) highlight the versatility of piperidine in forming cyclic intermediates. The piperidine-1-carbonyl group in the target compound may enable similar catalytic or stabilizing interactions .

2.2.2. Halogenated Phenols

  • Reactivity: Iodophenols undergo electrophilic substitution less readily than chlorophenols but show higher stability in vivo. The target compound’s iodine atom may enhance binding to hydrophobic enzyme pockets .
  • Toxicity: Halogenated phenols generally exhibit moderate cytotoxicity, but the piperidine-carbonyl group in the target compound could mitigate this by improving solubility and reducing membrane disruption .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) logP pKa Solubility (mg/mL)
This compound 345.2 ~2.8 ~9.5 0.12 (DMSO)
2-Iodo-5-(trifluoromethyl)phenol 318.1 ~3.7 ~8.2 0.08 (DMSO)
5-Iododeoxycytidine (ICdR) 354.1 -0.5 ~4.1 25 (Water)

Key Research Findings

  • Synthetic Feasibility : The piperidine-1-carbonyl group enables regioselective synthesis via amide coupling, contrasting with the harsher conditions required for trifluoromethylation .
  • Pharmacokinetics : Piperidine derivatives exhibit superior metabolic stability compared to halogenated nucleosides, which are rapidly deaminated in vivo .
  • Target Selectivity: Molecular docking studies suggest the piperidine-carbonyl group in this compound enhances binding affinity to serine proteases over kinases, unlike -CF₃ analogues .

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